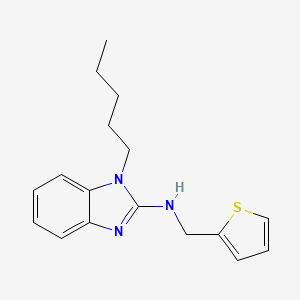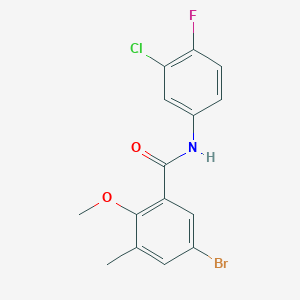![molecular formula C23H34N2OS B4138248 2-(1-adamantyl)-N-[(2-adamantylamino)carbonothioyl]acetamide](/img/structure/B4138248.png)
2-(1-adamantyl)-N-[(2-adamantylamino)carbonothioyl]acetamide
描述
2-(1-adamantyl)-N-[(2-adamantylamino)carbonothioyl]acetamide, commonly known as AAPT, is a synthetic compound that is used in scientific research for its potential therapeutic properties. AAPT is a member of the adamantane family of compounds and is structurally similar to amantadine, a drug used to treat Parkinson's disease and influenza. In
作用机制
The mechanism of action of AAPT is not fully understood, but it is believed to act through multiple pathways. In cancer cells, AAPT has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt signaling pathway. In Parkinson's disease, AAPT has been shown to protect dopaminergic neurons by increasing the expression of antioxidant enzymes and reducing oxidative stress. In influenza A virus, AAPT has been shown to inhibit the replication of the virus by targeting the viral nucleoprotein.
Biochemical and Physiological Effects:
AAPT has been shown to have a variety of biochemical and physiological effects. In cancer cells, AAPT has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the invasion and migration of cancer cells. In Parkinson's disease, AAPT has been shown to protect dopaminergic neurons from oxidative stress and reduce inflammation in the brain. In influenza A virus, AAPT has been shown to inhibit the replication of the virus and reduce the production of viral proteins.
实验室实验的优点和局限性
One advantage of using AAPT in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, AAPT has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of using AAPT in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.
未来方向
There are several future directions for research on AAPT. One area of interest is the potential use of AAPT in combination with other compounds for cancer treatment. Another area of interest is the development of AAPT derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of AAPT and its potential therapeutic applications in other areas, such as viral infections and neurodegenerative diseases.
In conclusion, AAPT is a synthetic compound that has shown promise in scientific research for its potential therapeutic properties. The synthesis method of AAPT is relatively straightforward, and it has been studied for its potential applications in cancer, neurodegenerative diseases, and viral infections. The mechanism of action of AAPT is not fully understood, but it is believed to act through multiple pathways. AAPT has been shown to have a variety of biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research on AAPT, including its use in combination with other compounds for cancer treatment and the development of AAPT derivatives with improved solubility and bioavailability.
科学研究应用
AAPT has been studied for its potential therapeutic properties in a variety of areas, including cancer, neurodegenerative diseases, and viral infections. In cancer research, AAPT has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. AAPT has also been studied as a potential treatment for Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress. Additionally, AAPT has been investigated as a potential antiviral agent, as it has been shown to inhibit the replication of influenza A virus.
属性
IUPAC Name |
2-(1-adamantyl)-N-(2-adamantylcarbamothioyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2OS/c26-20(12-23-9-15-2-16(10-23)4-17(3-15)11-23)24-22(27)25-21-18-5-13-1-14(7-18)8-19(21)6-13/h13-19,21H,1-12H2,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSUICUVLSGGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=S)NC(=O)CC45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B4138169.png)
![3-(4-fluorophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4138173.png)
![4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxyphenyl}-N-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4138185.png)

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4138196.png)

![6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4138215.png)

![2-(1-adamantyl)-N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B4138227.png)
![2,6-dimethyl-4-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenyl acetate](/img/structure/B4138233.png)
![N-[2-(diethylamino)ethyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4138239.png)
![2-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4138251.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide acetate](/img/structure/B4138260.png)
![N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide](/img/structure/B4138263.png)